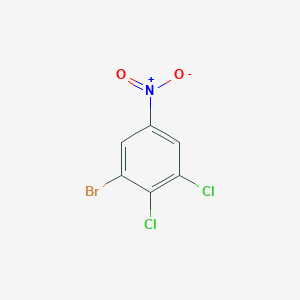

3-Bromo-4,5-dichloronitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4,5-dichloronitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. It is a derivative of nitrobenzene and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-dichloronitrobenzene typically involves the bromination and chlorination of nitrobenzene derivatives. One common method is the nitration of o-dichlorobenzene using a mixed acid of nitric acid and sulfuric acid . The nitration reaction is carried out in a continuous-flow reactor, which ensures efficient mixing and heat transfer. The reaction conditions include maintaining a low temperature and using a micropacked-bed reactor to achieve high selectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves similar nitration processes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions ensures high efficiency and safety. The process may also involve the recovery and recycling of reagents to minimize waste and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4,5-dichloronitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Electrophilic Substitution: The bromine and chlorine atoms can be substituted by other electrophiles under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Electrophilic Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Amines: Reduction of the nitro group yields amines.

Substituted Aromatics: Nucleophilic and electrophilic substitutions yield various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Bromo-4,5-dichloronitrobenzene features a benzene ring substituted with a bromine atom, two chlorine atoms, and a nitro group. Its molecular formula is C6H2BrCl2N2O2. The presence of multiple electron-withdrawing groups enhances its reactivity, making it a valuable intermediate in chemical synthesis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various electrophilic aromatic substitution reactions, facilitating the development of derivatives with diverse functional groups.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Bromination in concentrated sulfuric acid | 5-Bromo-1,3-dinitrobenzene |

| Nitration | Nitrating mixture at controlled temperature | 4,5-Dichloro-1,3-dinitrobenzene |

| Coupling Reactions | Palladium-catalyzed coupling | Biologically active compounds |

Pharmaceutical Development

This compound is investigated for its potential biological activity. Research indicates that derivatives of this compound may exhibit antimicrobial properties. For instance, studies have shown that certain derivatives effectively inhibit bacterial growth, suggesting their potential as new antibacterial agents.

Case Study: Antimicrobial Activity

A study demonstrated that specific derivatives of this compound showed significant activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Environmental Applications

The compound has been studied for its biodegradation by specific bacterial strains. For example, Diaphorobacter sp. strain JS3051 has shown the ability to degrade 3-bromonitrobenzene through a catabolic pathway that allows adaptation to environments contaminated with chloronitrobenzenes.

Table 2: Biodegradation Studies

| Bacterial Strain | Substrate | Degradation Efficiency |

|---|---|---|

| Diaphorobacter sp. JS3051 | 3-Bromonitrobenzene | High efficiency observed |

| Pseudomonas sp. | 3-Chloronitrobenzene | Moderate efficiency |

Industrial Applications

In the chemical industry, this compound is utilized in the manufacturing of dyes and pigments due to its stable structure and reactivity. Its derivatives are also explored for use in agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-4,5-dichloronitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloronitrobenzene

- 4-Bromo-2,5-dichloronitrobenzene

- 2,4-Dichloronitrobenzene

Uniqueness

3-Bromo-4,5-dichloronitrobenzene is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Biologische Aktivität

3-Bromo-4,5-dichloronitrobenzene (CAS #: 35754-19-9) is a halogenated nitroaromatic compound that has garnered attention for its potential biological activities, particularly in the realms of environmental microbiology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group (−NO2) and multiple halogen substituents (bromine and chlorine) on a benzene ring. Its structure can be represented as follows:

Key Properties:

- Molecular Weight: 256.95 g/mol

- Melting Point: 70-72 °C

- Boiling Point: 295 °C

The biological activity of this compound is primarily attributed to its reactivity as an electrophile due to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various cellular components, leading to potential cytotoxic effects or alterations in metabolic pathways.

Interaction with Biological Systems

- Microbial Degradation:

- Toxicological Effects:

Biodegradation Study

A significant study by Zhang et al. (2022) investigated the biodegradation capabilities of Diaphorobacter sp. strain JS3051 on 3-bromonitrobenzene. The researchers found that this strain could utilize the compound as a sole carbon source, demonstrating effective enzymatic activity towards its degradation:

| Enzyme | Activity (nmol/min/mg protein) |

|---|---|

| DcbAaAbAcAd | 5.7 |

| DccA | 1.2 |

This study highlights the potential for bioremediation applications using microbial strains capable of degrading hazardous compounds like 3-bromonitrobenzene .

Toxicity Assessment

A comprehensive toxicity assessment indicated that exposure to this compound could lead to significant cytotoxic effects in mammalian cell lines. In vitro studies demonstrated that concentrations above 10 µM resulted in reduced cell viability and increased apoptosis markers . This underscores the importance of evaluating the environmental impact and health risks associated with this compound.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Chloronitrobenzene | C₆H₄ClNO₂ | Moderate toxicity; degraded by specific bacteria |

| 4,5-Dichloronitrobenzene | C₆H₄Cl₂NO₂ | High toxicity; persistent in the environment |

| 2-Bromo-4,5-dichloronitrobenzene | C₆H₄BrCl₂NO₂ | Similar degradation pathways; less studied |

Eigenschaften

IUPAC Name |

1-bromo-2,3-dichloro-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCABTKXOACXLOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.